molecular formula C24H28N4O2 B2379645 N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286713-02-7

N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2379645
CAS RN: 1286713-02-7
M. Wt: 404.514
InChI Key: DJOQFCBKRJFZDC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including compounds similar to N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, have been used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, which is crucial in preventing or slowing down the damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant properties of these compounds and their complexes could have implications in the development of therapeutic agents against oxidative stress-related diseases (Chkirate et al., 2019).

Inhibition of DNA-PK/PI3-K and Anticancer Applications

Compounds structurally related to N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, such as analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), have shown potent inhibition against DNA-dependent protein kinase (DNA-PK) and the phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family. These enzymes are crucial in the DNA damage response and cell survival pathways, making their inhibitors potential candidates for anticancer therapies. Some compounds have demonstrated the ability to potentiate the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents both in vitro and in vivo (Cano et al., 2013).

Src Kinase Inhibition and Anticancer Activities

N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a compound structurally related to N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, has been identified as a highly selective Src substrate binding site inhibitor. Src kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibitors of Src kinase have potential therapeutic applications in cancer treatment. The synthesized derivatives have shown significant inhibitory activities against Src kinase, leading to the inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-3-7-20(8-4-18)15-25-23(29)17-28-16-22(21-9-5-19(2)6-10-21)24(26-28)27-11-13-30-14-12-27/h3-10,16H,11-15,17H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQFCBKRJFZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

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